molecular formula C7H10N2O2S B12312658 5-Methanesulfonyl-6-methylpyridin-2-amine

5-Methanesulfonyl-6-methylpyridin-2-amine

Cat. No.: B12312658
M. Wt: 186.23 g/mol
InChI Key: CWAPOKFMDVCUFE-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the pyridine ring.

Scientific Research Applications

5-Methanesulfonyl-6-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methanesulfonyl-6-methylpyridin-2-amine is unique due to its specific functional groups and their positions on the pyridine ring. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

6-methyl-5-methylsulfonylpyridin-2-amine

InChI

InChI=1S/C7H10N2O2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9)

InChI Key

CWAPOKFMDVCUFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)S(=O)(=O)C

Origin of Product

United States

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